
(3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol is a chiral organic compound with a unique structure that includes multiple hydroxyl groups and a diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound. For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis (RCM) and SN2 displacement reactions can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts and reaction conditions tailored to the industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the diene system can produce hexane derivatives .
Applications De Recherche Scientifique
(3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The diene system can participate in cycloaddition reactions, forming new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar chiral center configuration and is used in the synthesis of biologically active molecules.
(3R,4S)-4-hydroxy-3-methyl-2-oxohexyl phosphonic acid: Another compound with similar stereochemistry, used in various chemical applications.
Uniqueness
What sets (3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol apart is its combination of multiple hydroxyl groups and a diene system, which provides unique reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3R,4S)-hexa-1,5-diene-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-10H,1-2H2/t5-,6+ |
Clé InChI |
PICUSLXKOFIWAJ-OLQVQODUSA-N |
SMILES isomérique |
C=C([C@@H]([C@@H](C(=C)O)O)O)O |
SMILES canonique |
C=C(C(C(C(=C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
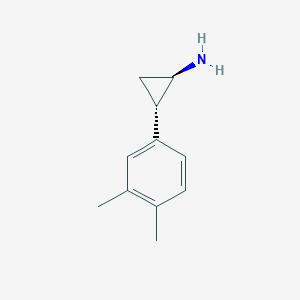
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
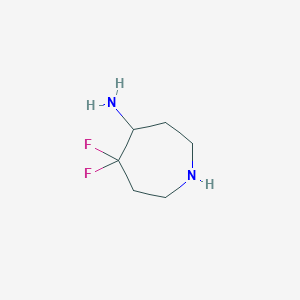
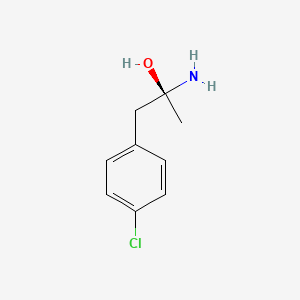

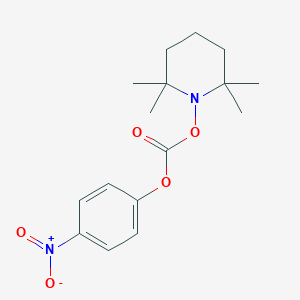

![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)
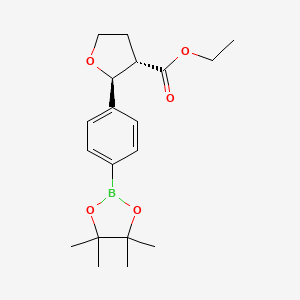
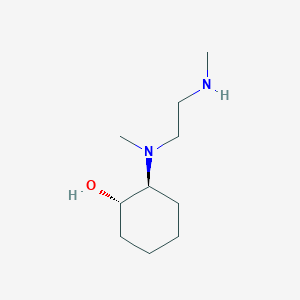
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)

